molecular formula C30H27N3O5 B11640266 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B11640266
M. Wt: 509.6 g/mol
InChI Key: SGRRZUOUMGEQOO-BYCLXTJYSA-N
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Description

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the imidazole group, and the attachment of the phenoxy and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole group can be reduced to form a more saturated nitrogen-containing ring.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the hydroxy group in the target compound.

    Disilanes: Organosilicon compounds with unique electronic structures, providing a comparison for the electronic properties of the target compound.

Uniqueness

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C30H27N3O5

Molecular Weight

509.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H27N3O5/c1-37-23-13-11-21(12-14-23)28(34)26-27(22-7-5-10-25(19-22)38-24-8-3-2-4-9-24)33(30(36)29(26)35)17-6-16-32-18-15-31-20-32/h2-5,7-15,18-20,27,34H,6,16-17H2,1H3/b28-26+

InChI Key

SGRRZUOUMGEQOO-BYCLXTJYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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